6-(3-hydroxyphenyl)hexanoic acid
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Overview
Description
6-(3-hydroxyphenyl)hexanoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by a hexanoic acid chain attached to a hydroxyphenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-hydroxyphenyl)hexanoic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with hexanoic acid in the presence of a catalyst. The reaction typically requires an acidic or basic medium and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts. For example, recombinant Pseudomonas taiwanensis has been employed to convert cyclohexane to 6-hydroxyhexanoic acid, which can then be further modified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
6-(3-hydroxyphenyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 6-(3-oxophenyl)hexanoic acid.
Reduction: Formation of 6-(3-hydroxyphenyl)hexanol.
Substitution: Formation of 6-(3-alkoxyphenyl)hexanoic acid or 6-(3-acetoxyphenyl)hexanoic acid.
Scientific Research Applications
6-(3-hydroxyphenyl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(3-hydroxyphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-hydroxyhexanoic acid: An ω-hydroxy fatty acid with similar structural features but lacking the phenyl group.
3-hydroxyphenylacetic acid: Contains a phenyl group with a hydroxy substituent but has a shorter carbon chain.
Uniqueness
6-(3-hydroxyphenyl)hexanoic acid is unique due to the presence of both a hydroxyphenyl group and a hexanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
1174677-13-4 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
6-(3-hydroxyphenyl)hexanoic acid |
InChI |
InChI=1S/C12H16O3/c13-11-7-4-6-10(9-11)5-2-1-3-8-12(14)15/h4,6-7,9,13H,1-3,5,8H2,(H,14,15) |
InChI Key |
QNNIQMOINAAQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCCCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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